molecular formula C11H14N2O2 B12073702 2-Amino-5-(cyclopropylmethoxy)benzamide

2-Amino-5-(cyclopropylmethoxy)benzamide

Cat. No.: B12073702
M. Wt: 206.24 g/mol
InChI Key: QTGQDDFHJRVEMU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Amino-5-(cyclopropylmethoxy)benzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.

Another method involves the reduction of 2-nitro-3-methyl benzoic acid, followed by chlorination, esterification, and ammonolysis reactions . This multi-step process is suitable for industrial production due to its high yield and mild reaction conditions.

Chemical Reactions Analysis

2-Amino-5-(cyclopropylmethoxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Condensation: Direct condensation with carboxylic acids and amines can form amide bonds.

Common reagents used in these reactions include Lewis acids, reducing agents like hydrogen or metal hydrides, and oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Amino-5-(cyclopropylmethoxy)benzamide involves its interaction with specific molecular targets and pathways. For example, benzamide derivatives are known to bind to zinc ions in histone deacetylase (HDAC) enzymes, inhibiting their activity . This inhibition can lead to changes in gene expression and induce apoptosis in cancer cells. The compound’s antioxidant and antibacterial activities are attributed to its ability to scavenge free radicals and inhibit bacterial growth .

Comparison with Similar Compounds

2-Amino-5-(cyclopropylmethoxy)benzamide can be compared with other benzamide derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activities compared to other benzamide derivatives.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

2-amino-5-(cyclopropylmethoxy)benzamide

InChI

InChI=1S/C11H14N2O2/c12-10-4-3-8(5-9(10)11(13)14)15-6-7-1-2-7/h3-5,7H,1-2,6,12H2,(H2,13,14)

InChI Key

QTGQDDFHJRVEMU-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CC(=C(C=C2)N)C(=O)N

Origin of Product

United States

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